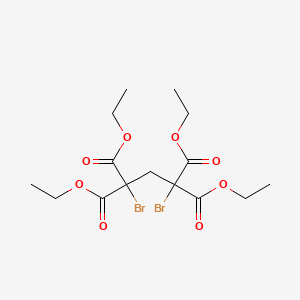
Tetraethyl 1,3-dibromopropane-1,1,3,3-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl 1,3-dibromopropane-1,1,3,3-tetracarboxylate is an organobromine compound with a complex structure. It is a derivative of 1,3-dibromopropane, which is known for its use in organic synthesis to form C3-bridged compounds. This compound is characterized by the presence of bromine atoms and ester groups, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 1,3-dibromopropane-1,1,3,3-tetracarboxylate typically involves the free radical addition of allyl bromide and hydrogen bromide to form 1,3-dibromopropane . This intermediate is then subjected to esterification reactions with ethyl alcohol and carboxylic acid derivatives under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 1,3-dibromopropane-1,1,3,3-tetracarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Nickel (I) salen catalysts are often used for the reduction of the compound.
Ester Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester groups.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Reduction Reactions: Cyclopropane and propylene derivatives are formed.
Ester Hydrolysis: Carboxylic acids and alcohols are the primary products.
Scientific Research Applications
Tetraethyl 1,3-dibromopropane-1,1,3,3-tetracarboxylate has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetraethyl 1,3-dibromopropane-1,1,3,3-tetracarboxylate involves its ability to undergo substitution and reduction reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. The ester groups can be hydrolyzed to form carboxylic acids, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibromoethane
- 1,2-Dibromoethane
- Tetrabromoethane
- 1,2-Dibromopropane
- 1,2,3-Tribromopropane
Uniqueness
Tetraethyl 1,3-dibromopropane-1,1,3,3-tetracarboxylate is unique due to its combination of bromine atoms and ester groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable reagent in various fields of research and industry.
Properties
CAS No. |
67684-11-1 |
|---|---|
Molecular Formula |
C15H22Br2O8 |
Molecular Weight |
490.14 g/mol |
IUPAC Name |
tetraethyl 1,3-dibromopropane-1,1,3,3-tetracarboxylate |
InChI |
InChI=1S/C15H22Br2O8/c1-5-22-10(18)14(16,11(19)23-6-2)9-15(17,12(20)24-7-3)13(21)25-8-4/h5-9H2,1-4H3 |
InChI Key |
WWRJFRXAXDRVOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OCC)(C(=O)OCC)Br)(C(=O)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate](/img/structure/B14460952.png)
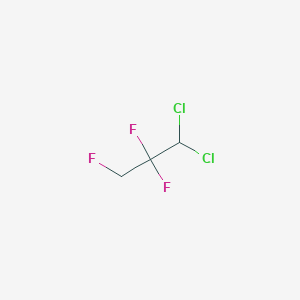
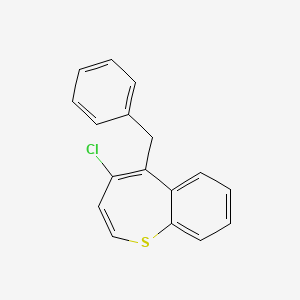
![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)

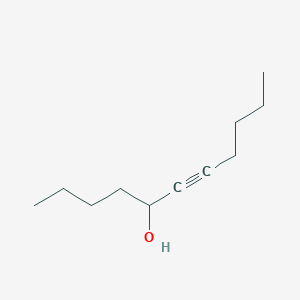
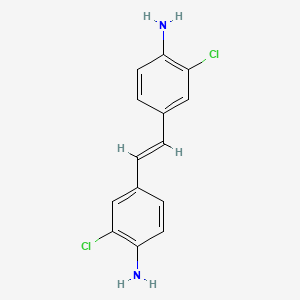
![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)

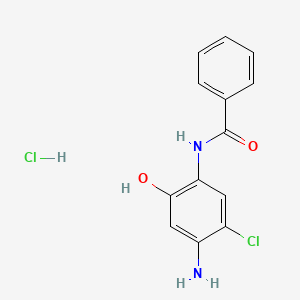
![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
